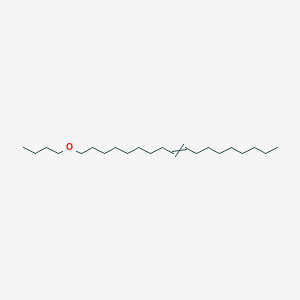
1-Butoxyoctadec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxyoctadec-9-ene is an organic compound with the molecular formula C22H44O It is characterized by a long hydrocarbon chain with a butoxy group attached to the ninth carbon of an octadecene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butoxyoctadec-9-ene can be synthesized through the etherification of 1-octadecene with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process includes the purification of the final product through distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butoxyoctadec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the double bond in the octadecene backbone to a single bond, resulting in a saturated ether.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Butoxyoctadec-9-ene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid membranes and their interactions with other biomolecules.
Medicine: Research into its potential use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-butoxyoctadec-9-ene involves its interaction with various molecular targets The butoxy group can participate in hydrogen bonding and van der Waals interactions, while the long hydrocarbon chain can embed into lipid bilayers, affecting membrane fluidity and permeability
Comparación Con Compuestos Similares
1-Octadecene: A hydrocarbon with a similar backbone but lacking the butoxy group.
1-Butoxyhexadecane: A similar ether with a shorter hydrocarbon chain.
1-Butoxydecane: Another ether with an even shorter chain.
Uniqueness: 1-Butoxyoctadec-9-ene is unique due to its specific combination of a long hydrocarbon chain and a butoxy group, which imparts distinct chemical and physical properties. This combination allows it to interact with lipid membranes and other hydrophobic environments in ways that similar compounds with shorter chains or different functional groups cannot.
Propiedades
Número CAS |
73962-03-5 |
|---|---|
Fórmula molecular |
C22H44O |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
1-butoxyoctadec-9-ene |
InChI |
InChI=1S/C22H44O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-23-21-6-4-2/h12-13H,3-11,14-22H2,1-2H3 |
Clave InChI |
FOKOVFAYBLIOKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)

![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
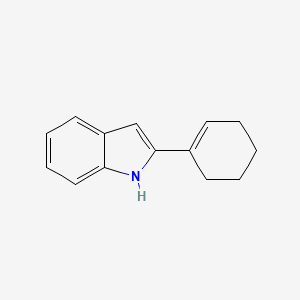
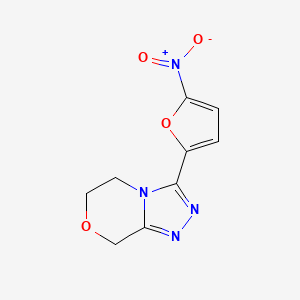
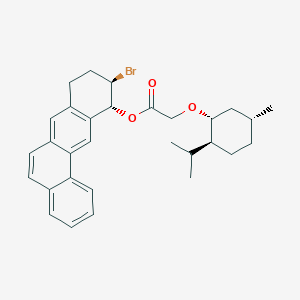
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
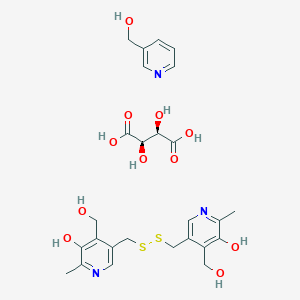

![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)

![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
